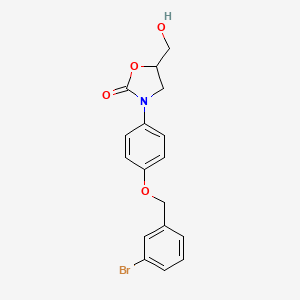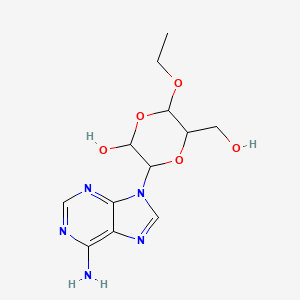
5-Methyl-3-phenyl-1-(propan-2-yl)dihydropyrimidine-2,4(1h,3h)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Isopropyl-5-methyl-3-phenyldihydropyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the class of dihydropyrimidines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Isopropyl-5-methyl-3-phenyldihydropyrimidine-2,4(1H,3H)-dione typically involves the Biginelli reaction, which is a three-component condensation reaction. The reaction involves an aldehyde, a β-keto ester, and urea or thiourea under acidic conditions.
Example Reaction:
Reactants: Benzaldehyde, ethyl acetoacetate, and urea.
Conditions: Acidic catalyst (e.g., hydrochloric acid), reflux, and solvent (e.g., ethanol).
Product: 1-Isopropyl-5-methyl-3-phenyldihydropyrimidine-2,4(1H,3H)-dione.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the Biginelli reaction for large-scale synthesis. This includes using continuous flow reactors, optimizing reaction conditions, and employing catalysts that enhance yield and selectivity.
化学反応の分析
Types of Reactions
1-Isopropyl-5-methyl-3-phenyldihydropyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding pyrimidine derivatives.
Reduction: Formation of dihydropyrimidine derivatives.
Substitution: Nucleophilic substitution reactions at the phenyl ring or the dihydropyrimidine core.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Use of nucleophiles like amines or halides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine derivatives, while reduction may yield dihydropyrimidine derivatives.
科学的研究の応用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Used in the synthesis of agrochemicals or pharmaceuticals.
作用機序
The mechanism of action of 1-Isopropyl-5-methyl-3-phenyldihydropyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by inhibiting enzyme activity, modulating receptor function, or altering signaling pathways.
類似化合物との比較
Similar Compounds
1,3-Dimethyl-5-phenyl-2,4-dihydropyrimidine-2,4-dione: Similar structure with different substituents.
1-Isopropyl-3-methyl-5-phenyl-2,4-dihydropyrimidine-2,4-dione: Similar structure with different substituents.
Uniqueness
1-Isopropyl-5-methyl-3-phenyldihydropyrimidine-2,4(1H,3H)-dione is unique due to its specific substituents, which may confer distinct biological activities or chemical reactivity compared to similar compounds.
特性
CAS番号 |
6297-66-1 |
|---|---|
分子式 |
C14H18N2O2 |
分子量 |
246.30 g/mol |
IUPAC名 |
5-methyl-3-phenyl-1-propan-2-yl-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C14H18N2O2/c1-10(2)15-9-11(3)13(17)16(14(15)18)12-7-5-4-6-8-12/h4-8,10-11H,9H2,1-3H3 |
InChIキー |
WSQAOYQGVWQUDL-UHFFFAOYSA-N |
正規SMILES |
CC1CN(C(=O)N(C1=O)C2=CC=CC=C2)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Isoxazolecarboxamide, N-hydroxy-5-[[(3-methoxyphenyl)thio]methyl]-](/img/structure/B12915574.png)
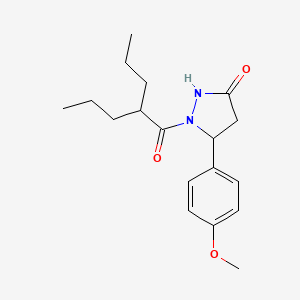
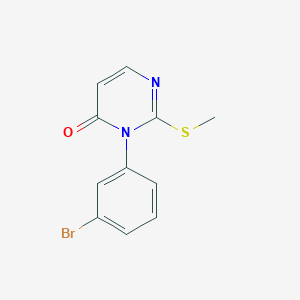
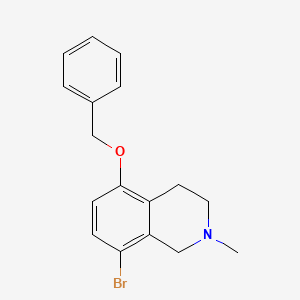

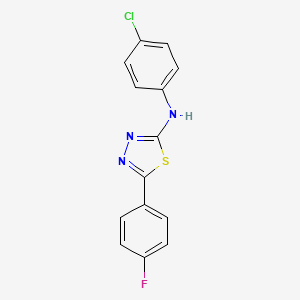




![3-(5-methylbenzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one](/img/structure/B12915646.png)

